2-[(2-Fluorophenyl)methyl]oxirane
Description
2-[(2-Fluorophenyl)methyl]oxirane is an epoxide compound characterized by an oxirane (epoxide) ring attached to a benzyl group substituted with a fluorine atom at the ortho position of the phenyl ring. Epoxides with fluorinated aromatic substituents are notable for their reactivity in ring-opening reactions, which are pivotal in synthesizing pharmaceuticals, agrochemicals, and chiral intermediates . The fluorine atom at the 2-position likely enhances electron-withdrawing effects, influencing both the compound’s stability and reactivity in nucleophilic attacks .
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9FO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
InChI Key |
CKEMAADIYSAGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]oxirane typically involves the reaction of 2-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-[(2-Fluorophenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]oxirane primarily involves the ring-opening reactions of the oxirane ring. This can occur through nucleophilic attack, where the nucleophile targets the electrophilic carbon atoms of the oxirane ring, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: Ortho-substituted fluorophenyl groups (e.g., this compound) exhibit steric hindrance and electronic effects that moderate nucleophilic ring-opening reactions. In contrast, para-substituted derivatives (e.g., 2-[4-(trifluoromethyl)phenyl]oxirane ) show enhanced stability due to reduced steric strain. Phenoxy-linked substituents (e.g., (S)-2-((2-Fluorophenoxy)methyl)oxirane ) introduce ether linkages, altering solubility and reactivity profiles compared to benzyl-linked analogs.
Chiral Applications: (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane demonstrates enantioselective reactivity with α-chiral amines, enabling precise determination of enantiomeric excess via ¹⁹F NMR. This contrasts with non-chiral analogs like 2-[(3-Methylphenoxy)methyl]oxirane , which lack such stereochemical utility.
Biological and Industrial Relevance :
- Epoxides with trifluoromethyl groups (e.g., 2-{[2-(trifluoromethyl)phenyl]methyl}oxirane ) are valued in materials science for their thermal stability and resistance to hydrolysis.
- Compounds like 2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane serve as intermediates in synthesizing fluorinated pharmaceuticals, leveraging the fluorine atom’s bioisosteric properties.
Reactivity and Functional Group Influence
The table below highlights how substituents dictate reactivity and functional outcomes:
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(2-Fluorophenyl)methyl]oxirane, and what critical parameters influence reaction yield and purity?
Methodological Answer:
The synthesis typically involves epoxidation of allyl ether precursors or nucleophilic substitution reactions. For example, analogous compounds (e.g., 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane) are synthesized via reaction of substituted benzyl alcohols with epichlorohydrin in the presence of a base like NaOH . Key parameters include:
- Temperature control : Excess heat may lead to ring-opening side reactions.
- Stoichiometry : Precise molar ratios of reactants prevent incomplete epoxidation.
- Purification : Chromatography or recrystallization ensures high purity.
Fluorinated analogs may require inert atmospheres to avoid hydrolysis of the oxirane ring.
Basic: How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : and NMR identify the oxirane ring (δ ~3.5–4.5 ppm for epoxide protons) and fluorophenyl group (δ ~6.8–7.4 ppm for aromatic protons). NMR confirms fluorine substitution .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the oxirane ring geometry .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHFO) and fragmentation patterns.
Advanced: What strategies are employed to achieve enantioselective synthesis of this compound, and how is stereochemical purity assessed?
Methodological Answer:
- Chiral Catalysts : Jacobsen-Katsuki epoxidation or Shi epoxidation using asymmetric catalysts (e.g., chiral ketones or metal complexes) to induce enantioselectivity .
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose-based columns) separates enantiomers and quantifies enantiomeric excess (ee).
- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.
Advanced: How does the fluorine atom at the ortho position influence the compound’s reactivity in ring-opening reactions compared to non-fluorinated analogs?
Methodological Answer:
The electron-withdrawing fluorine atom increases electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., by amines or thiols). Comparative studies with chloro or bromo analogs show:
- Reaction Rate : Fluorinated derivatives react faster in SN ring-opening due to enhanced electrophilicity .
- Regioselectivity : Steric hindrance from the ortho-fluorine directs nucleophiles to the less hindered epoxide carbon.
- Stability : Fluorine’s inductive effect stabilizes intermediates, reducing side reactions.
Advanced: How does the substitution pattern on the phenyl ring affect biological activity in SAR studies?
Methodological Answer:
- Ortho-Fluorine : Enhances lipophilicity and metabolic stability, improving membrane permeability in pharmacological assays .
- Comparative Analysis : Chloro or nitro substituents at the para position show reduced activity due to altered electronic effects.
- Biological Assays : IC values from enzyme inhibition or cytotoxicity studies quantify activity differences.
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can DFT calculations predict regioselectivity in nucleophilic ring-opening reactions?
Methodological Answer:
- Electrostatic Potential Maps : Identify electron-deficient carbons in the oxirane ring as nucleophilic attack sites .
- Transition State Modeling : Compare activation energies for attack at C1 vs. C2 to predict dominant pathways.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.
Advanced: How to resolve contradictions in reported catalytic efficiencies for ring-opening reactions?
Methodological Answer:
- Controlled Replicates : Standardize reaction conditions (solvent, temperature, catalyst loading) .
- Catalyst Screening : Test diverse catalysts (e.g., Lewis acids vs. organocatalysts) to identify optimal systems.
- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
